N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, tetrahydropyrimidine derivatives have been synthesized by modified Biginelli and Hantzsch reactions .Molecular Structure Analysis
While the exact molecular structure of the compound is not available, related compounds like “Acetamide, N-(2,4-dimethylphenyl)-” have been analyzed using techniques like NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds are often complex and involve multiple steps. For instance, amitraz and its metabolites have been studied for their neurotoxic effects .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For instance, “Formamide,N-(2,4-dimethylphenyl)-” has a density of 1.075 g/cm3, a boiling point of 309.8ºC at 760 mmHg, and a melting point of 114-118ºC (lit.) .Mechanism of Action
The mechanism of action of similar compounds can vary widely. For example, amitraz, a related compound, has been found to have an insect repellent effect due to its agonistic activity in the alpha-adrenergic system, its interaction with the octopamine receptors in the central nervous system, and its inhibition of the synthesis of monoamine oxidases and prostaglandins .
Safety and Hazards
Future Directions
Metabolomics is an emerging field that could provide new insights into the study of complex organic compounds like “N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine”. This approach could help in exploring environment–gene interactions, mutant characterization, phenotyping, identification of biomarkers, and drug discovery .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-4-11-8-16-13(14-11)15-12-6-5-9(2)7-10(12)3/h5-7,11H,4,8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLBMIRUAWCQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CSC(=N1)NC2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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